(2s)-({(5z)-5-[(5-Ethyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}amino)(4-Fluorophenyl)acetic Acid
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Overview
Description
(2S)-({(5Z)-5-[(5-ETHYL-2-FURYL)METHYLENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}AMINO)(4-FLUOROPHENYL)ACETIC ACID is an organic compound belonging to the class of L-alpha-amino acids This compound is characterized by its complex structure, which includes a thiazole ring, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-({(5Z)-5-[(5-ETHYL-2-FURYL)METHYLENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}AMINO)(4-FLUOROPHENYL)ACETIC ACID involves multiple steps. The starting materials typically include 5-ethyl-2-furfuraldehyde, thiosemicarbazide, and 4-fluorophenylacetic acid. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid. The synthesis process includes the formation of the thiazole ring through cyclization and the subsequent attachment of the fluorophenyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its experimental status. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-({(5Z)-5-[(5-ETHYL-2-FURYL)METHYLENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}AMINO)(4-FLUOROPHENYL)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving amino acids and their derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-({(5Z)-5-[(5-ETHYL-2-FURYL)METHYLENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}AMINO)(4-FLUOROPHENYL)ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-({(5Z)-5-[(5-ETHYL-2-FURYL)METHYLENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}AMINO)-3-PHENYLPROPANOIC ACID
- (2S)-2-({(5Z)-5-[(5-ETHYL-2-FURYL)METHYLENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}AMINO)-3-(4-METHOXYPHENYL)PROPANOIC ACID
Uniqueness
The uniqueness of (2S)-({(5Z)-5-[(5-ETHYL-2-FURYL)METHYLENE]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL}AMINO)(4-FLUOROPHENYL)ACETIC ACID lies in its specific structural features, such as the presence of the fluorophenyl group and the thiazole ring. These features confer unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H15FN2O4S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S)-2-[[(5Z)-5-[(5-ethylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C18H15FN2O4S/c1-2-12-7-8-13(25-12)9-14-16(22)21-18(26-14)20-15(17(23)24)10-3-5-11(19)6-4-10/h3-9,15H,2H2,1H3,(H,23,24)(H,20,21,22)/b14-9-/t15-/m0/s1 |
InChI Key |
RNEACARJKXYVND-MZLJFPOFSA-N |
Isomeric SMILES |
CCC1=CC=C(O1)/C=C\2/C(=O)NC(=N[C@@H](C3=CC=C(C=C3)F)C(=O)O)S2 |
Canonical SMILES |
CCC1=CC=C(O1)C=C2C(=O)NC(=NC(C3=CC=C(C=C3)F)C(=O)O)S2 |
Origin of Product |
United States |
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